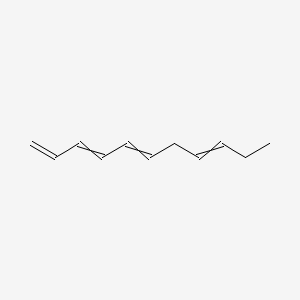
Ethyl bis(2,2,2-trichloroethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis(2,2,2-trichloroethyl) phosphate is a chemical compound with the molecular formula C6H9Cl6O4P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of ethyl and trichloroethyl groups attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bis(2,2,2-trichloroethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
POCl3+2Cl3CCH2OH→(Cl3CCH2O)2P(O)Cl+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2,2,2-trichloroethanol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and trichloroethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used depending on the desired reaction.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include substituted phosphates and trichloroethanol derivatives.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid derivatives and trichloroethanol.
Scientific Research Applications
Ethyl bis(2,2,2-trichloroethyl) phosphate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of phosphate groups in peptide synthesis.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl bis(2,2,2-trichloroethyl) phosphate involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloroethyl groups act as leaving groups, facilitating the substitution reactions. The phosphate moiety can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function.
Comparison with Similar Compounds
Ethyl bis(2,2,2-trichloroethyl) phosphate can be compared with other similar compounds such as:
Bis(2,2,2-trichloroethyl) phosphorochloridate: Similar in structure but contains a chlorophosphate group instead of an ethyl phosphate group.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains trifluoroethyl groups instead of trichloroethyl groups, leading to different reactivity and applications.
Dimethyl chlorophosphate: Contains methyl groups instead of trichloroethyl groups, resulting in different chemical properties and uses.
This compound is unique due to its specific combination of ethyl and trichloroethyl groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
51287-49-1 |
|---|---|
Molecular Formula |
C6H9Cl6O4P |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl bis(2,2,2-trichloroethyl) phosphate |
InChI |
InChI=1S/C6H9Cl6O4P/c1-2-14-17(13,15-3-5(7,8)9)16-4-6(10,11)12/h2-4H2,1H3 |
InChI Key |
UUYAPKGPSOHNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


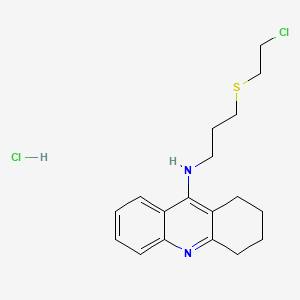
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
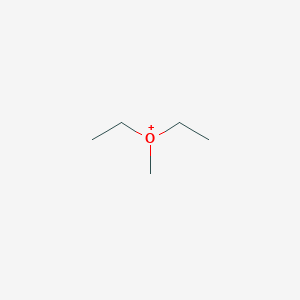
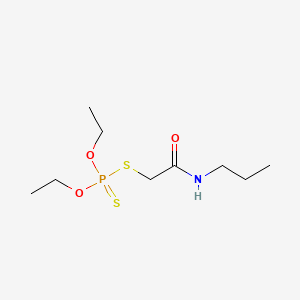
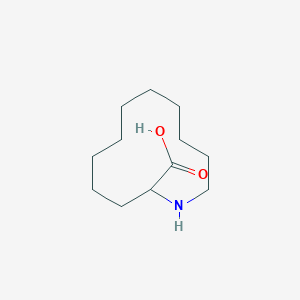
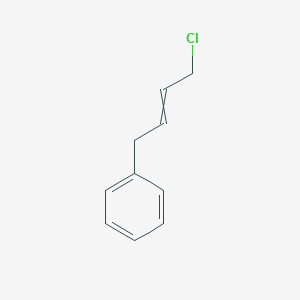
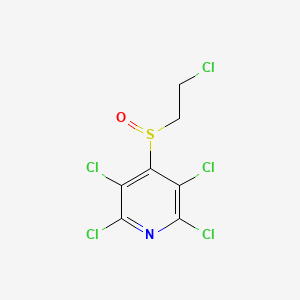
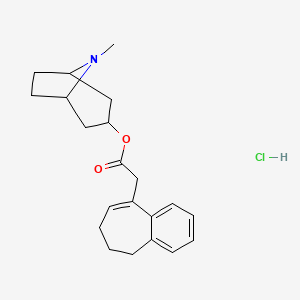
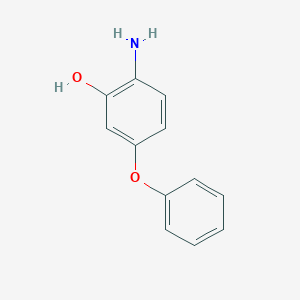
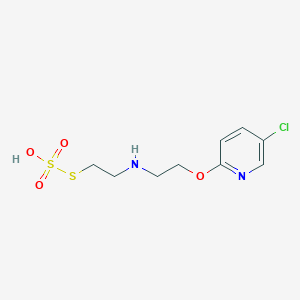
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
